

Application Notes and Protocols for Nlrp3-IN-18 in Neuroinflammation Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the innate immune response that drives neuroinflammation is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form a multiprotein complex. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL- β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[3][4] These cytokines are potent mediators of inflammation and contribute to the cycle of tissue damage and neuronal dysfunction seen in neuroinflammatory conditions.[5][6]

NIrp3-IN-18 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. Its ability to suppress the activation of this key inflammatory pathway makes it a valuable research tool for dissecting the role of NLRP3 in various neuroinflammation models and a potential therapeutic candidate for neurodegenerative diseases.



NIrp3-IN-18: A Potent NLRP3 Inflammasome Inhibitor

NIrp3-IN-18 has been identified as a potent inhibitor of the NLRP3 inflammasome.[7][8] The available data on its properties are summarized below.

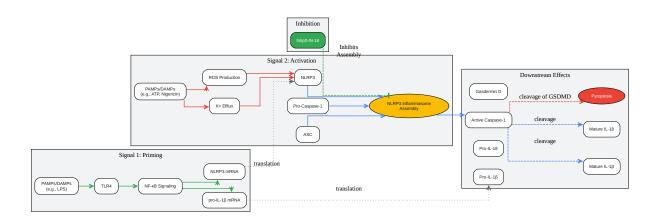
Property	Value	Reference
IC50	≤1.0 µM	[7][8]
Chemical Formula	C19H18CIN3O	[8]
Molecular Weight	339.82 g/mol	[8]
CAS Number	2769040-06-2	[8]
Solubility	10 mM in DMSO	[8]
Storage	-20°C for up to 2 years (as powder)	[8]

Signaling Pathways and Mechanism of Action

The NLRP3 inflammasome is a central hub for inflammatory signaling. Its activation is a two-step process: priming and activation. **Nlrp3-IN-18** is believed to interfere with the activation step, preventing the assembly of the inflammasome complex.

NLRP3 Inflammasome Signaling Pathway





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Caption: The NLRP3 inflammasome signaling pathway, highlighting the two-signal activation model and the inhibitory action of Nlrp3-IN-18 on inflammasome assembly.

Experimental Protocols

The following protocols are provided as a guide for utilizing **NIrp3-IN-18** in common neuroinflammation models. Researchers should optimize these protocols for their specific experimental systems.



In Vitro Model: Primary Microglia or BV-2 Microglial Cell Line

This protocol describes the induction of NLRP3 inflammasome activation in microglia and its inhibition by NIrp3-IN-18.

Materials:

- Primary microglia or BV-2 microglial cells
- Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Lipopolysaccharide (LPS)
- · Adenosine triphosphate (ATP) or Nigericin
- NIrp3-IN-18 (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- ELISA kits for IL-1β and IL-18
- · LDH cytotoxicity assay kit
- Reagents for Western blotting (antibodies against NLRP3, Caspase-1, IL-1β)

Protocol:

- Cell Seeding: Plate primary microglia or BV-2 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment: Pre-treat the cells with various concentrations of NIrp3-IN-18 (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 1 hour.

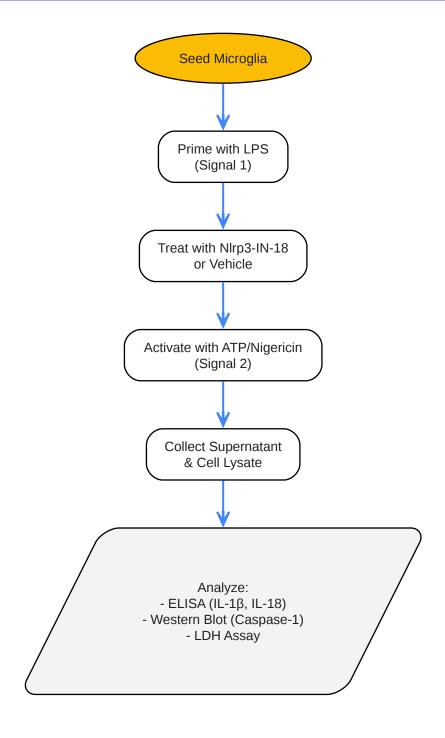


- Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 μ M) for 1-2 hours.
- Sample Collection:
 - \circ Collect the cell culture supernatants for measuring IL-1 β and IL-18 secretion by ELISA and for assessing cytotoxicity using an LDH assay.
 - Lyse the cells to prepare protein extracts for Western blot analysis of NLRP3, cleaved caspase-1, and pro-IL-1β levels.

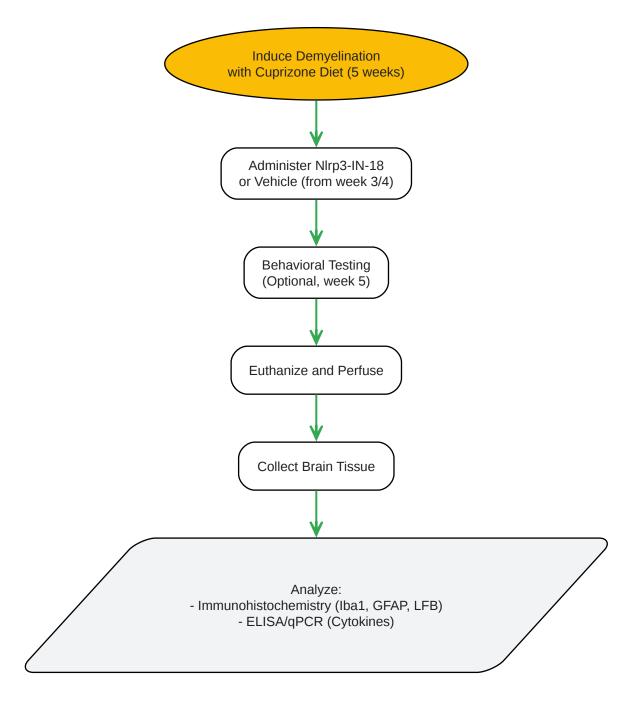
Expected Outcomes:

- LPS + ATP/Nigericin treatment should significantly increase the secretion of IL-1β and IL-18.
- NIrp3-IN-18 pre-treatment is expected to dose-dependently reduce the secretion of IL-1β and IL-18.
- Western blot analysis should show an increase in cleaved caspase-1 in activated cells, which is reduced by NIrp3-IN-18.









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